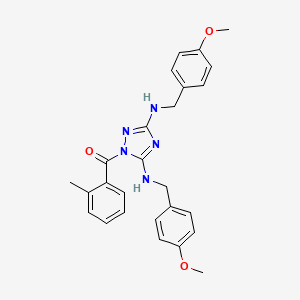![molecular formula C20H28N4O B5209904 N-[3-(1H-imidazol-1-yl)propyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide](/img/structure/B5209904.png)
N-[3-(1H-imidazol-1-yl)propyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(1H-imidazol-1-yl)propyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide, also known as VUF-6002, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as histamine H3 receptor antagonists, which have been shown to have a wide range of effects on the central nervous system.
作用机制
N-[3-(1H-imidazol-1-yl)propyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide works by blocking the activity of histamine H3 receptors in the brain, which are involved in regulating the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine. By blocking these receptors, this compound increases the release of these neurotransmitters, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
In addition to its effects on cognitive function, this compound has also been shown to have other biochemical and physiological effects. For example, it has been shown to reduce inflammation in animal models of arthritis, and to have analgesic effects in models of pain. It has also been shown to reduce food intake and body weight in animal models of obesity.
实验室实验的优点和局限性
One of the main advantages of N-[3-(1H-imidazol-1-yl)propyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide for laboratory experiments is that it is a highly selective H3 receptor antagonist, meaning that it has minimal off-target effects. This makes it a useful tool for investigating the specific role of H3 receptors in various physiological processes. However, one limitation is that its effects can vary depending on the dose and route of administration, which can make it difficult to interpret results.
未来方向
There are several potential future directions for research on N-[3-(1H-imidazol-1-yl)propyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide. One area of interest is in the development of more potent and selective H3 receptor antagonists, which could have even greater therapeutic potential. Another area of interest is in investigating the potential of this compound for the treatment of other neurological and psychiatric disorders, such as depression and anxiety. Finally, researchers may also investigate the potential of this compound for use in combination with other drugs to enhance their therapeutic effects.
合成方法
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide involves several steps, including the reaction of 1-(3-methylbenzyl)piperidine with 3-bromopropyl-1H-imidazole, followed by the addition of carboxylic acid and subsequent purification steps. The final product is a white crystalline solid with a melting point of 149-151°C.
科学研究应用
N-[3-(1H-imidazol-1-yl)propyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications in a variety of areas. One of the most promising applications is in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia, as H3 receptor antagonists have been shown to improve cognitive function in animal models.
属性
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-1-[(3-methylphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-17-4-2-5-18(14-17)15-23-11-6-19(7-12-23)20(25)22-8-3-10-24-13-9-21-16-24/h2,4-5,9,13-14,16,19H,3,6-8,10-12,15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILPAPCPDGBXEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)NCCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-[4-(1H-indol-3-ylmethyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5209877.png)


![2-{[(2-methyl-4-nitrophenyl)amino]methylene}cyclohexanone](/img/structure/B5209896.png)

![1-[4-(4-chloro-3,5-dimethylphenoxy)butyl]-1H-imidazole](/img/structure/B5209916.png)